Hydrogen‑Bond Donor/Acceptor Count Versus Unsubstituted Piperidine‑1‑carboxamidine
The 4‑hydroxymethyl substituent adds one hydrogen‑bond donor and one hydrogen‑bond acceptor relative to the parent scaffold. The unsubstituted piperidine‑1‑carboxamidine has 2 H‑bond donors, 1 H‑bond acceptor, and an XLogP3 of 0.2 [1]. In contrast, the 4‑hydroxymethyl analog is calculated to have 3 H‑bond donors and 2 H‑bond acceptors, with an XLogP3 of approximately −0.5 (based on the 2‑hydroxymethyl isomer data, which shares the same formula and functional groups) [2]. This shift from positive to negative XLogP indicates a significant increase in hydrophilicity, which can improve aqueous solubility but may reduce passive membrane permeability.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 3; HBA = 2; XLogP3 ≈ −0.5 |
| Comparator Or Baseline | Piperidine-1-carboxamidine: HBD = 2; HBA = 1; XLogP3 = 0.2 |
| Quantified Difference | Target has +1 HBD, +1 HBA, and ΔXLogP3 ≈ −0.7 |
| Conditions | Computed physicochemical properties (PubChem/Cactvs) |
Why This Matters
For fragment-based screening or biochemical assay development, the altered H‑bond profile and lipophilicity directly impact solubility, aggregation propensity, and detection of specific binding interactions.
- [1] PubChem. Piperidine-1-carboxamidine (CID 205051). https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine-1-carboxamidine (accessed 2026‑05‑13). View Source
- [2] PubChem. (2R)-2-(Hydroxymethyl)piperidine-1-carboximidamide (CID 129496377). https://pubchem.ncbi.nlm.nih.gov/compound/129496377 (accessed 2026‑05‑13). View Source
